molecular formula C16H18N4O4S B2984822 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyrazine CAS No. 794541-48-3

2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyrazine

Cat. No.: B2984822
CAS No.: 794541-48-3
M. Wt: 362.4
InChI Key: XBBLINZOVBXLHK-UHFFFAOYSA-N
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Description

2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyrazine is a complex organic compound that features a unique combination of a pyrazine ring and a 2,3-dihydro-1,4-benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyrazine typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is subsequently reacted with pyrazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-efficiency catalysts and automated reaction systems to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine and pyrazine rings may also interact with receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A simpler analog with similar structural features but lacking the sulfonyl and pyrazine groups.

    2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: An intermediate in the synthesis of the target compound.

    Piperazine derivatives: Compounds with similar piperazine rings but different substituents.

Uniqueness

The uniqueness of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyrazine lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs .

Properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c21-25(22,13-1-2-14-15(11-13)24-10-9-23-14)20-7-5-19(6-8-20)16-12-17-3-4-18-16/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBLINZOVBXLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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